molecular formula C27H20N2O3 B2636952 4-benzoyl-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide CAS No. 303797-03-7

4-benzoyl-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide

Cat. No.: B2636952
CAS No.: 303797-03-7
M. Wt: 420.468
InChI Key: APZLETJVMJMULQ-UHFFFAOYSA-N
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Description

4-benzoyl-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide is a useful research compound. Its molecular formula is C27H20N2O3 and its molecular weight is 420.468. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

  • Synthesis and Transformation : Ethyl 3-(benzoylamino)-1H-indole-2-carboxylates, related to the compound , have been synthesized and transformed, demonstrating their utility in organic synthesis and potential for chemical modification (Cucek & Verček, 2008).

  • Anticancer Activity : Derivatives of benzoyl-substituted indoles have shown significant anticancer activity against various cancer cell lines. This suggests the potential therapeutic applications of these compounds in oncology (Ravinaik et al., 2021).

  • Efficient Synthesis Techniques : Studies have demonstrated efficient reagents and techniques for synthesizing α-ketoamide derivatives related to this compound, which can be beneficial in medicinal chemistry and drug design (El‐Faham et al., 2013).

  • Neuroprotective Activity : Certain derivatives of benzoyl-substituted indoles have been shown to exhibit neuroprotective activities, indicating their potential application in treating neurological disorders like Alzheimer's disease (Lee et al., 2018).

  • Enzyme Inhibition : Bi-heterocyclic benzamides, which are structurally similar to the compound , have been identified as potent inhibitors of alkaline phosphatase, suggesting their use in regulating enzymatic activity (Abbasi et al., 2019).

  • Molecular Structure and Supramolecular Aggregation : Research on closely related benzamides has provided insights into their molecular structure and modes of supramolecular aggregation, important for understanding their physical and chemical properties (Sagar et al., 2018).

Mechanism of Action

Target of Action

4-benzoyl-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide, also known as 4-benzoyl-N-{2-ethyl-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4(12),5,7,9-pentaen-9-yl}benzamide, primarily targets bacterial cell division proteins, specifically the FtsZ protein. FtsZ is a key functional protein involved in bacterial cytokinesis, forming a contractile ring at the future site of cell division . By targeting FtsZ, this compound disrupts the formation of the division septum, thereby inhibiting bacterial proliferation.

Mode of Action

This compound interacts with the FtsZ protein by binding to its GTP-binding site. This binding inhibits the polymerization of FtsZ into filaments, which is essential for the formation of the Z-ring structure at the bacterial division site . The disruption of FtsZ polymerization prevents the proper assembly of the division machinery, leading to cell division arrest and ultimately bacterial cell death.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the bacterial cytokinesis pathway. By inhibiting FtsZ polymerization, the compound disrupts the formation of the Z-ring, which is crucial for the recruitment of other division proteins and the synthesis of the division septum . This disruption leads to a cascade of downstream effects, including the inhibition of cell wall synthesis and the activation of stress response pathways, ultimately resulting in bacterial cell death.

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is well-absorbed in the gastrointestinal tract and exhibits good bioavailability. It is distributed widely in the body, reaching effective concentrations at the site of infection. The metabolism of this compound occurs primarily in the liver, where it undergoes biotransformation to active metabolites. These metabolites are then excreted via the renal and biliary routes .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of bacterial cell division, leading to cell cycle arrest and cell death. The compound’s interaction with FtsZ prevents the formation of the division septum, resulting in the accumulation of non-dividing bacterial cells and a reduction in bacterial load . This action makes this compound a potent antibacterial agent.

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of this compound. The compound is stable under physiological pH and temperature conditions, ensuring its efficacy in the human body. The presence of certain ions or other drugs may affect its binding affinity to ftsz and its overall antibacterial activity . Proper storage conditions and formulation strategies are essential to maintain the stability and effectiveness of this compound.

: Information synthesized from various sources on the mechanism of action and properties of indole derivatives and related compounds.

Properties

IUPAC Name

4-benzoyl-N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20N2O3/c1-2-29-23-16-15-22(20-9-6-10-21(24(20)23)27(29)32)28-26(31)19-13-11-18(12-14-19)25(30)17-7-4-3-5-8-17/h3-16H,2H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APZLETJVMJMULQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C3C(=C(C=C2)NC(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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